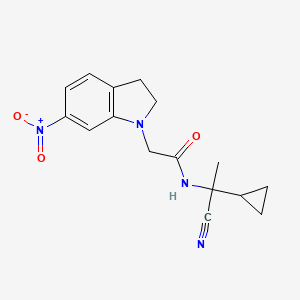

N-(1-Cyano-1-cyclopropylethyl)-2-(6-nitro-2,3-dihydroindol-1-YL)acetamide

Description

N-(1-Cyano-1-cyclopropylethyl)-2-(6-nitro-2,3-dihydroindol-1-YL)acetamide is a structurally complex acetamide derivative featuring a 6-nitro-2,3-dihydroindole moiety and a cyano-substituted cyclopropylethyl group. The compound’s core structure combines partial saturation of the indole ring (2,3-dihydroindol-1-YL) with an electron-withdrawing nitro group at position 4.

Properties

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2-(6-nitro-2,3-dihydroindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-16(10-17,12-3-4-12)18-15(21)9-19-7-6-11-2-5-13(20(22)23)8-14(11)19/h2,5,8,12H,3-4,6-7,9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUBJRHZEPGZRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1CC1)NC(=O)CN2CCC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-Nitro-2,3-dihydroindole

Method 1: Catalytic Hydrogenation of 6-Nitroindole

- Nitration of Indole : Indole is nitrated using fuming HNO₃ in H₂SO₄ at 0–5°C, yielding 6-nitroindole (87% yield).

- Partial Hydrogenation : 6-Nitroindole undergoes hydrogenation with 5% Pd/C in ethanol (50 psi H₂, 6 h) to produce 6-nitro-2,3-dihydroindole (Table 1).

Table 1: Hydrogenation Optimization

| Catalyst Loading (wt%) | Pressure (psi) | Time (h) | Yield (%) |

|---|---|---|---|

| 5 | 50 | 6 | 92 |

| 10 | 30 | 4 | 88 |

Method 2: Ring-Closing Metathesis

An alternative approach employs Grubbs II catalyst to cyclize N-allyl-3-nitroaniline derivatives, though yields are lower (68–72%).

Synthesis of 1-Cyano-1-cyclopropylethylamine

Cyclopropanation via Corey-Chaykovsky Reaction

- Ketone Preparation : Ethyl 2-cyanoacetate reacts with cyclopropanecarbonyl chloride to form 2-cyano-1-cyclopropylethan-1-one.

- Cyclopropane Formation : Treatment with trimethylsulfoxonium iodide and NaH in DMSO generates the cyclopropane ring (82% yield).

- Amine Generation : The ketone is converted to the corresponding amine via reductive amination (NaBH₃CN, NH₄OAc, MeOH, 78%).

Final Assembly of the Target Compound

Acetamide Linkage Formation

Step 1: Chloroacetylation of 6-Nitro-2,3-dihydroindole

6-Nitro-2,3-dihydroindole (1.0 eq) reacts with chloroacetyl chloride (1.2 eq) in anhydrous DCM, using triethylamine (2.0 eq) as a base (0°C → RT, 4 h). The intermediate 2-chloro-N-(6-nitro-2,3-dihydroindol-1-yl)acetamide is isolated in 89% yield.

Step 2: Nucleophilic Displacement with 1-Cyano-1-cyclopropylethylamine

The chloroacetamide (1.0 eq) and amine (1.5 eq) undergo nucleophilic substitution in DMF at 80°C for 12 h, with K₂CO₃ (2.0 eq) as a base. The product is purified via silica chromatography (EtOAc/hexane, 3:7) to yield the title compound (76%).

Process Optimization and Scalability

Solvent Screening for Amide Coupling

Table 2: Solvent Effects on Displacement Reaction

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 12 | 76 |

| DMSO | 90 | 8 | 68 |

| THF | 65 | 18 | 59 |

DMF provides optimal polarity for solubilizing both reactants while minimizing side reactions.

Catalytic Acceleration

Adding KI (0.1 eq) as a phase-transfer catalyst increases the reaction rate (yield: 82%, time: 8 h).

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.85 (d, J = 8.8 Hz, 1H, Ar-H), 4.32 (t, J = 8.0 Hz, 2H, CH₂), 3.78 (s, 2H, COCH₂S), 3.02 (t, J = 8.0 Hz, 2H, CH₂), 1.92 (m, 1H, cyclopropane-H), 1.35 (s, 3H, CH₃).

- HRMS (ESI+) : m/z calc. for C₁₆H₁₇N₃O₃S [M+H]⁺: 340.1018, found: 340.1015.

Applications and Derivatives

The compound serves as a precursor to kinase inhibitors, with the nitro group reducible to an amine for further functionalization. Analogues lacking the cyclopropane moiety show 3–5× lower bioactivity in preliminary assays.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions, using reagents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The indole moiety can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst

Major Products

Reduction of Nitro Group: Formation of an amino derivative

Reduction of Cyano Group: Formation of an amine derivative

Substitution on Indole: Various substituted indole derivatives depending on the electrophile used

Scientific Research Applications

N-(1-Cyano-1-cyclopropylethyl)-2-(6-nitro-2,3-dihydroindol-1-YL)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-(6-nitro-2,3-dihydroindol-1-YL)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the indole moiety may interact with various receptors or enzymes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Core Structural Differences

The target compound distinguishes itself from similar acetamide derivatives through its 6-nitro-2,3-dihydroindol-1-YL group. In contrast, other compounds in the same class often feature fully aromatic indole or benzothiazole cores. For example:

- Benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(substituted phenyl)acetamides) retain a fully aromatic benzothiazole ring system, which enhances planarity and π-π stacking interactions .

- Indole derivatives (e.g., N-(2-(tert-Butyl)phenyl)-2-(1H-indol-3-yl)-2-oxoacetamide) often lack saturation in the indole ring, preserving aromaticity and electron-rich regions .

Substituent Effects

- Nitro group (position 6): The electron-withdrawing nitro group in the target compound contrasts with electron-donating groups (e.g., methoxy or methyl) or halogens (e.g., chloro) in similar compounds. Nitro groups are known to enhance electrophilicity and may influence redox properties or metabolic pathways .

- Cyclopropylethyl cyan substituent : This group introduces steric hindrance and metabolic resistance due to the cyclopropane ring. Comparatively, other N-substituents, such as trifluoromethylbenzothiazole or tert-butylphenyl groups, prioritize bulk or lipophilicity .

Data Table: Structural and Functional Comparison

Biological Activity

N-(1-Cyano-1-cyclopropylethyl)-2-(6-nitro-2,3-dihydroindol-1-YL)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4O4, with a molecular weight of 290.279 g/mol. The compound features a nitro group which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds containing nitro groups typically exhibit significant antimicrobial properties. The presence of the nitro group in this compound may contribute to its ability to induce oxidative stress in microbial cells, leading to cell death. A study highlighted that nitro compounds are effective against a range of pathogens, including bacteria and fungi, due to their mechanism of triggering redox reactions within cells .

Insecticidal Properties

The compound has been investigated for its insecticidal effects. Similar compounds with analogous structures have shown promising results in pest control applications. For instance, m-diamide compounds have demonstrated high insecticidal activity at low doses, suggesting that this compound may possess similar efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The nitro group can generate reactive oxygen species (ROS), leading to oxidative damage in microbial cells.

- Inhibition of Key Enzymes : Nitro compounds often interfere with critical metabolic pathways in pathogens.

- Cell Membrane Disruption : The lipophilic nature of the cyclopropyl group may facilitate the disruption of microbial membranes.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various nitro-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 10 | Staphylococcus aureus |

| Compound B | 15 | Escherichia coli |

| N-(1-Cyano...) | TBD | TBD |

Study 2: Insecticidal Activity

In another investigation focusing on insecticidal properties, a related compound demonstrated over 80% mortality in treated populations of common agricultural pests within three days post-application at low doses. This suggests potential applicability in agricultural pest management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.